molecular formula C17H24BrNO4 B1604434 N,N-di-Boc-4-bromomethyl-phenylamine CAS No. 925889-68-5

N,N-di-Boc-4-bromomethyl-phenylamine

Cat. No.: B1604434
CAS No.: 925889-68-5
M. Wt: 386.3 g/mol
InChI Key: KQNIHGRLKDHWJB-UHFFFAOYSA-N
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Description

N,N-di-Boc-4-bromomethyl-phenylamine: is a chemical compound with the molecular formula C17H24BrNO4. It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further substituted with two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di-Boc-4-bromomethyl-phenylamine typically involves the protection of the amine group with tert-butoxycarbonyl (Boc) groups, followed by bromination of the methyl group on the phenyl ring. One common method involves the reaction of 4-bromomethylphenylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid-phase synthesis techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-di-Boc-4-bromomethyl-phenylamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The Boc protecting groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Major Products Formed:

    Nucleophilic Substitution: The major products are the corresponding substituted phenylamines.

    Deprotection: The major product is 4-bromomethylphenylamine.

Scientific Research Applications

N,N-di-Boc-4-bromomethyl-phenylamine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting the central nervous system.

    Material Science: It is used in the preparation of functionalized polymers and advanced materials.

Mechanism of Action

The mechanism of action of N,N-di-Boc-4-bromomethyl-phenylamine primarily involves its reactivity as a protected amine and a bromomethyl compound The Boc groups protect the amine functionality during synthetic transformations, preventing unwanted side reactions

Comparison with Similar Compounds

    N,N-di-Boc-4-chloromethyl-phenylamine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    N,N-di-Boc-4-fluoromethyl-phenylamine: Similar structure but with a fluoromethyl group instead of a bromomethyl group.

Uniqueness: N,N-di-Boc-4-bromomethyl-phenylamine is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro- and fluoro- counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient introduction of various functional groups.

Properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-9-7-12(11-18)8-10-13/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNIHGRLKDHWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)CBr)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650167
Record name Di-tert-butyl [4-(bromomethyl)phenyl]-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925889-68-5
Record name Di-tert-butyl [4-(bromomethyl)phenyl]-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 925889-68-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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